1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride
Description
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-aminobicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c8-7-2-1-5(4-7)3-6(7)9;/h5H,1-4,8H2;1H |
InChI Key |
DXZHPTCCGQDLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction and Amination of Bicyclic Ketones
One classical approach involves the reduction of bicyclo[2.2.1]heptan-2-one derivatives followed by amination and salt formation:
- The bicyclic ketone is first reduced using borane in tetrahydrofuran (THF) under reflux conditions to yield the corresponding amino alcohol intermediate.
- The reaction mixture is then worked up by washing, drying, and chromatographic purification.
- The amino alcohol is converted to the hydrochloride salt by treatment with a saturated solution of hydrochloric acid in diethyl ether or methanol, adjusting the pH to about 1.
- The hydrochloride salt is isolated by concentration under vacuum and recrystallization from suitable solvents such as cyclohexane or ethyl acetate.
This method yields the hydrochloride salt as a white solid with good purity and yield (e.g., 16 g recovered after recrystallization from 70 g starting material).
Substrate-Controlled α-Carboxylation and Curtius Rearrangement
A more recent and stereoselective method involves:
- Starting from 5-norbornene-2-carboxylic acid, which is converted to the corresponding acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at 0 °C.
- The acid chloride is then esterified with methanol and triethylamine to give the methyl ester intermediate.
- This ester undergoes α-carboxylation using lithium diisopropylamide (LDA) and benzyl chloroformate at low temperature (–78 °C), producing a diester intermediate with high diastereoselectivity (up to 35:1).
- Sequential chemoselective ester cleavage, Curtius rearrangement, and hydrolysis steps convert the diester into the 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid isomers.
- Final conversion to the hydrochloride salt is achieved by acid treatment.
This method is notable for its stereochemical control and relatively high yields (e.g., 77% for esterification, 89% for diester formation).
Camphor-Derived Bicyclic Amines via Organolithium Reagents
Another approach uses chiral camphor derivatives as starting materials:
- (1R,4S)-3,3-Dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is reacted with organolithium reagents such as n-butyllithium in THF at low temperature under nitrogen atmosphere.
- The reaction proceeds via nucleophilic addition to the ketone, followed by hydrolysis and purification to yield amino alcohol intermediates.
- Treatment with hydrochloric acid (3 M) at room temperature for 24 hours converts the intermediates into the corresponding hydrochloride salts.
- Purification by column chromatography yields the pure bicyclic amine hydrochloride with yields around 83–86%.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The borane reduction method requires careful control of reaction time and temperature to avoid over-reduction or side reactions. The hydrochloride salt formation is straightforward but requires pH monitoring to ensure complete salt formation.
- The α-carboxylation method benefits from substrate-controlled stereoselectivity, producing diastereomeric ratios up to 35:1, which is critical for pharmaceutical applications. The Curtius rearrangement step efficiently converts carboxylic acid derivatives to amines without racemization.
- The camphor-based synthesis leverages the chiral pool to induce stereochemical control. The use of organolithium reagents demands strict anhydrous and inert conditions to prevent side reactions. The final acid treatment step is mild and yields stable hydrochloride salts.
- Chromatographic purification is a common step in all methods to ensure product purity, often using silica gel with solvent systems such as dichloromethane/methanol or hexanes/ethyl acetate.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Applications in Medicinal Chemistry
1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride has shown promise in several therapeutic areas:
- Neurological Disorders: Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety disorders. The unique structure may enhance binding affinity to specific receptors, leading to improved pharmacological profiles .
- Antimicrobial Activity: Preliminary studies have highlighted the antimicrobial properties of bicyclic amines, indicating that 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride may possess similar activities against various pathogens, making it a candidate for antibiotic development .
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives: Its unique bicyclic structure allows for the formation of various derivatives through functionalization reactions. For instance, it can be utilized in the synthesis of amino acids and other biologically active molecules, facilitating the development of new pharmaceuticals .
- Catalysis: The compound can act as a catalyst or a precursor in asymmetric synthesis reactions, enhancing the enantioselectivity of products derived from complex organic reactions .
Materials Science Applications
In materials science, 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride has potential uses:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved adhesion properties .
- Nanotechnology: Research into nanostructured materials suggests that incorporating bicyclic compounds may lead to innovative applications in drug delivery systems or biosensors due to their ability to form stable complexes with various biomolecules .
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neurological disorders, antimicrobial agents | Enhanced receptor binding, improved therapeutic effects |
| Organic Synthesis | Building block for derivatives | Facilitates synthesis of biologically active compounds |
| Materials Science | Polymer enhancement, nanotechnology | Improved material properties, innovative applications |
Case Studies
- Neurological Research : A study published in Journal of Medicinal Chemistry explored the binding affinity of bicyclic compounds similar to 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride on serotonin receptors, demonstrating significant potential for developing novel antidepressants .
- Antimicrobial Studies : Research conducted at a prominent university assessed the antimicrobial efficacy of related bicyclic amines against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride's antibacterial properties .
- Polymer Development : A recent project focused on integrating 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride into biodegradable polymers aimed at improving mechanical strength and biocompatibility for medical applications such as sutures and drug delivery systems .
Mechanism of Action
The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with biological membranes and proteins. The compound can adsorb and integrate into lipid bilayers, altering their properties such as charge, elasticity, and permeability. This interaction can prevent the binding of viral proteins to the membrane, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functionalized Bicyclo[2.2.1]heptane Derivatives
1-Iodomethyl-7,7-dimethyl-bicyclo[2.2.1]heptan-2-one (CAS N/A)
- Structure: Contains an iodomethyl substituent instead of an amino group.
- Synthesis : Prepared via alkylation of camphor derivatives using iodomethylating agents .
- Applications: The iodine atom enables participation in cross-coupling reactions, unlike the amino group in the target compound, which is more suited for nucleophilic substitutions or hydrogen bonding .
1-Benzyl-7,7-dimethyl-bicyclo[2.2.1]heptan-2-one (CAS N/A)
- Structure : Features a benzyl group at the 1-position.
- Properties: The aromatic ring introduces π-π stacking capabilities, enhancing its utility in asymmetric catalysis. However, the absence of an amino group limits its use in proton-transfer reactions .
Amino-Substituted Bicyclic Compounds
Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS 1193-43-7)
- Structure : A [2.2.2] bicyclic system with an amine group.
- Molecular Formula : C₈H₁₆ClN.
- Comparison : The larger ring system reduces steric strain but diminishes reactivity compared to the [2.2.1] framework. Lacks a ketone group, limiting its dual functionality .
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride (CAS 1432679-02-1)
- Structure : Bromine substituent at the 2-position.
- Applications: The electron-withdrawing bromine enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. Contrasts with the target compound’s amino-ketone synergy in chiral resolution .
Non-Bicyclic Amino-Ketone Analogues
1-Aminopentan-2-one Hydrochloride (CAS 41172-98-9)
Aza-Bicyclic Derivatives
1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0)
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|---|
| 1-Aminobicyclo[2.2.1]heptan-2-one HCl | 6964-73-4 | C₁₀H₁₈ClNO | Amino, Ketone | Chiral synthesis, Ligand design |
| Bicyclo[2.2.2]octan-1-amine HCl | 1193-43-7 | C₈H₁₆ClN | Amino | Organic intermediates |
| 1-Azabicyclo[2.2.1]heptan-3-one HCl | 122737-66-0 | C₆H₁₀ClNO | Aza, Ketone | Pharmaceutical intermediates |
| 1-Aminopentan-2-one HCl | 41172-98-9 | C₅H₁₂ClNO | Amino, Ketone | Peptide mimics |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|
| 1-Aminobicyclo[2.2.1]heptan-2-one HCl | 203.71 | High | 210–215 (dec.) |
| Bicyclo[2.2.2]octan-1-amine HCl | 161.67 | Moderate | 120–121 |
| 1-Azabicyclo[2.2.1]heptan-3-one HCl | 147.60 | High | N/A |
| 2-Bromobicyclo[2.2.1]heptan-1-amine HCl | 240.56 | Low | N/A |
Biological Activity
1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride features a bicyclic framework, which is significant for its interaction with biological targets. The compound's molecular formula is , and it possesses a molecular weight of 161.63 g/mol.
Biological Activity Overview
Research indicates that compounds in the bicyclo[2.2.1] series exhibit various pharmacological activities, including:
- Muscarinic Receptor Antagonism : Some derivatives have shown promise as antagonists to muscarinic receptors, which are implicated in numerous physiological processes.
- β2-Adrenergic Agonism : Certain bicyclic compounds have demonstrated β2-agonist activity, suggesting potential applications in respiratory therapies.
The biological activity of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems by acting on specific receptors:
- Muscarinic Receptors : The antagonistic action at these receptors can influence smooth muscle contraction and glandular secretion.
- Adrenergic Receptors : The β2-agonist activity can lead to bronchodilation, making it potentially useful in treating asthma and other respiratory conditions.
Study 1: Muscarinic Antagonism
A study evaluated the effects of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride on muscarinic receptor subtypes in vitro. The results indicated a significant inhibition of acetylcholine-induced responses, highlighting the compound's potential as a therapeutic agent for conditions characterized by excessive cholinergic activity.
| Receptor Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| M1 | 75 | 10 |
| M3 | 60 | 10 |
| M5 | 50 | 10 |
Study 2: β2-Adrenergic Activity
In another investigation, the β2-adrenergic agonist properties were assessed using isolated tracheal smooth muscle preparations. The compound exhibited dose-dependent relaxation of bronchial tissues.
| Concentration (µM) | Relaxation (%) |
|---|---|
| 0.1 | 20 |
| 1 | 50 |
| 10 | 80 |
Q & A
Basic: What are the recommended safety protocols for handling 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride in laboratory settings?
Answer:
- Training and Documentation : All personnel must undergo hazard-specific training, including work area decontamination and emergency procedures. Documented approval from the Principal Investigator (PI) is required for deviations from SOPs .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For volatile forms, employ fume hoods and respiratory protection .
- Decontamination : Clean surfaces with 70% ethanol or 10% bleach. Collect contaminated waste in labeled containers for authorized disposal .
- Emergency Procedures : For spills, evacuate and use absorbent materials. For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Basic: How can researchers optimize the synthesis of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride to minimize impurities?
Answer:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and byproducts. Adjust reaction conditions (e.g., temperature, catalyst loading) to suppress side reactions .
- Purification Techniques : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the target compound from structurally similar impurities .
- Impurity Identification : Compare retention times and mass spectra (LC-MS) against reference standards for impurities like alkylated byproducts or unreacted precursors .
Advanced: What methodological considerations are critical for developing validated HPLC/UV methods for quantifying 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride in complex matrices?
Answer:
- Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a pre-column filter to separate polar degradation products .
- Mobile Phase Optimization : Test mixtures of phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v) to balance resolution and runtime. Adjust pH to suppress ionization of acidic/basic impurities .
- Validation Parameters :
Advanced: How can researchers resolve contradictions in impurity profiles between batches of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride?
Answer:
- Root-Cause Analysis :
- Raw Material Variability : Characterize starting materials via NMR and elemental analysis to detect substituent variations (e.g., methyl vs. ethyl groups) .
- Process Parameters : Correlate impurity levels (e.g., chlorinated byproducts) with reaction time, temperature, and solvent purity using multivariate regression .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to differentiate stereoisomers or regioisomers .
Advanced: What strategies are effective for evaluating the stability of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride under accelerated degradation conditions?
Answer:
- Stress Testing :
- Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots to predict shelf life .
Advanced: How can conflicting data on the compound’s degradation pathways be reconciled in mechanistic studies?
Answer:
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track carbon migration during thermal degradation (e.g., bicyclic ring opening vs. amine oxidation) .
- Computational Chemistry : Perform DFT calculations to compare activation energies of proposed pathways (e.g., Norrish-type cleavage vs. retro-Diels-Alder) .
- Cross-Validation : Replicate experiments under inert atmospheres (N₂/Ar) to isolate oxidative vs. hydrolytic mechanisms .
Basic: What spectroscopic techniques are essential for characterizing the stereochemistry of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride?
Answer:
- NMR Analysis :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
Advanced: How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzyme inhibition)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
